2,5,9,12-Tetraoxatridecan-7-ol 2,5,9,12-Tetraoxatridecan-7-ol
Brand Name: Vulcanchem
CAS No.: 130670-52-9
VCID: VC14310083
InChI: InChI=1S/C9H20O5/c1-11-3-5-13-7-9(10)8-14-6-4-12-2/h9-10H,3-8H2,1-2H3
SMILES:
Molecular Formula: C9H20O5
Molecular Weight: 208.25 g/mol

2,5,9,12-Tetraoxatridecan-7-ol

CAS No.: 130670-52-9

Cat. No.: VC14310083

Molecular Formula: C9H20O5

Molecular Weight: 208.25 g/mol

* For research use only. Not for human or veterinary use.

2,5,9,12-Tetraoxatridecan-7-ol - 130670-52-9

Specification

CAS No. 130670-52-9
Molecular Formula C9H20O5
Molecular Weight 208.25 g/mol
IUPAC Name 1,3-bis(2-methoxyethoxy)propan-2-ol
Standard InChI InChI=1S/C9H20O5/c1-11-3-5-13-7-9(10)8-14-6-4-12-2/h9-10H,3-8H2,1-2H3
Standard InChI Key UJPGTXMINFGYFB-UHFFFAOYSA-N
Canonical SMILES COCCOCC(COCCOC)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Structure and Nomenclature

2,5,9,12-Tetraoxatridecan-7-ol (CAS No. 130670-52-9) is a branched polyether alcohol with the systematic name 1,3-bis(2-methoxyethoxy)propan-2-ol. Its structure consists of a central propane-2-ol backbone substituted with two 2-methoxyethoxy groups at the 1- and 3-positions . The molecule’s symmetry and ether-rich architecture contribute to its hydrophilic-lipophilic balance (HLB), making it soluble in both polar and nonpolar solvents .

Table 1: Key Chemical Identifiers

PropertyValue
CAS No.130670-52-9
Molecular FormulaC₉H₂₀O₅
Molecular Weight208.25 g/mol
IUPAC Name1,3-bis(2-methoxyethoxy)propan-2-ol
SMILESCOCCOCC(COCCOC)O
InChIKeyUJPGTXMINFGYFB-UHFFFAOYSA-N
PubChem CID14893273

Synthesis and Manufacturing

Synthetic Routes

The compound is typically synthesized via a two-step reaction involving epichlorohydrin (ECH) and 2-methoxyethanol under basic conditions . In the first step, ECH undergoes nucleophilic attack by 2-methoxyethanol to form an intermediate epoxide. Subsequent ring-opening of the epoxide by a second equivalent of 2-methoxyethanol yields the final product. Purification is achieved through fractional distillation or column chromatography to isolate the desired product from higher-generation homologues .

Optimization and Scalability

Recent advancements in synthesis have focused on minimizing byproducts. For instance, substituting ECH with 3-chloro-2-chloromethyl-1-propene (MDC) reduces unintended polymerization, improving yields to 67% for intermediate compounds . Catalytic hydrogenation using palladium on carbon (10 wt%) further streamlines the production of amine-functionalized derivatives .

Physicochemical Properties

Thermal and Physical Properties

The compound exists as a clear, colorless to slightly yellow liquid at room temperature. Key physical properties include:

Table 2: Physical and Thermal Properties

PropertyValue
Boiling Point158–160°C (5 mmHg)
Density1.045 g/mL at 25°C
Refractive Index1.444–1.446
Vapor Pressure0.1 Pa at 20°C
Flash Point>110°C

Solubility and Partitioning

2,5,9,12-Tetraoxatridecan-7-ol exhibits high solubility in water (>1.6 g/mL) and organic solvents such as dimethyl sulfoxide (DMSO) . Its octanol-water partition coefficient (log Pₒcₜ/ᵥᵥₐₜ) of -1.5 indicates strong hydrophilicity, a trait leveraged in drug delivery systems .

Applications in Science and Industry

Polymer Science and Dendrimer Synthesis

The compound serves as a monofunctional poly(ethylene glycol) (PEG) linker in polymer chemistry. Its hydroxyl group enables functionalization with reactive moieties, facilitating the synthesis of thermoresponsive dendrimers . For example, amino oligo(ethylene glycol) dendrons derived from this compound have been used to create hydroquinone-based polymers with cytotoxic activity against cancer cells .

Biomedical Research

In a landmark study, water-soluble dibromo-p-benzoquinones synthesized using 2,5,9,12-Tetraoxatridecan-7-ol derivatives demonstrated potent cytotoxicity against MCF-7 breast cancer cells (IC₅₀ = 0.8 μM) . These compounds exhibited selectivity, sparing human fibroblast cells at therapeutic concentrations (>80% viability) . The PEGylated side chains enhance solubility, enabling intravenous administration and reducing off-target effects .

Comparison with Structural Analogues

TETRAETHYLENEGLYCOL MONOMETHYL ETHER

A structural isomer, TETRAETHYLENEGLYCOL MONOMETHYL ETHER (CAS No. 23783-42-8), shares the molecular formula C₉H₂₀O₅ but differs in ether linkage arrangement. This analogue exhibits similar solubility profiles (log P = -1.5) but lower cytotoxicity, underscoring the role of molecular geometry in bioactivity .

Table 3: Comparative Analysis of Analogues

Property2,5,9,12-Tetraoxatridecan-7-olTETRAETHYLENEGLYCOL MONOMETHYL ETHER
Boiling Point158–160°C (5 mmHg)158–160°C (5 mmHg)
Cytotoxicity (IC₅₀)0.8 μM (MCF-7)>10 μM (MCF-7)
Primary ApplicationDendrimer synthesisPolymer crosslinking

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator